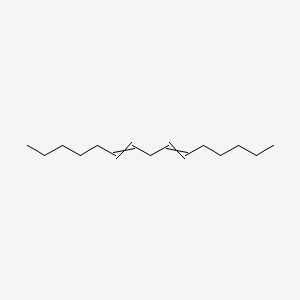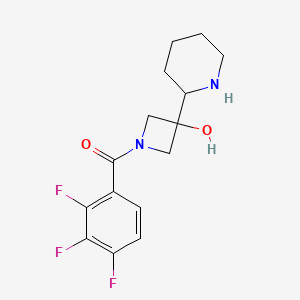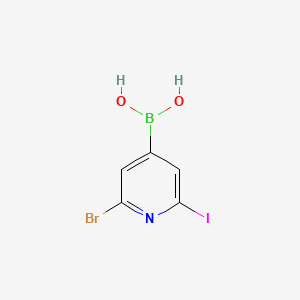
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a base. For instance, the compound can be synthesized by reacting 4-tert-butylphenylboronic acid with 1-bromo-4-(1H-pyrazol-4-yl)benzene in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura coupling reactions apply. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to make the process more sustainable .
化学反応の分析
Types of Reactions
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields the corresponding phenol, while Suzuki-Miyaura coupling reactions result in the formation of biaryl compounds .
科学的研究の応用
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The tert-butyl group and pyrazole ring may also influence the compound’s reactivity and selectivity in these reactions .
類似化合物との比較
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyrazole ring.
1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyridine ring instead of a boronic acid group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl derivatives.
Uniqueness
The unique combination of the tert-butyl group, pyrazole ring, and boronic acid group in (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid makes it particularly versatile in organic synthesis.
特性
分子式 |
C13H17BN2O2 |
|---|---|
分子量 |
244.10 g/mol |
IUPAC名 |
[1-(4-tert-butylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(8-15-16)14(17)18/h4-9,17-18H,1-3H3 |
InChIキー |
DMCTXUUXWJDTRB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)


![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)


![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)




![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)


